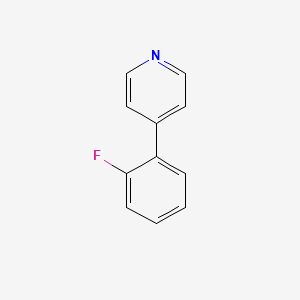

4-(2-Fluorophenyl)pyridine

Description

Contextual Significance of Fluorinated Pyridines in Organic Chemistry

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agrochemical chemistry. nih.gov Fluorine's presence can significantly alter a compound's physicochemical properties, such as its lipophilicity, bioavailability, and metabolic stability. nih.govsmolecule.com Fluorinated pyridines, a class of heterocyclic compounds, are of particular interest due to their prevalence in pharmaceuticals, materials science, and agriculture. nih.gov The pyridine (B92270) ring is a key structural motif in many biologically active molecules, and the addition of fluorine can enhance their therapeutic potential. ontosight.aiuni-muenster.de The introduction of a difluoromethyl group, for instance, is of particular interest in drug research as it often dictates the properties of bioactive molecules. uni-muenster.de

Rationale for Focused Research on 4-(2-Fluorophenyl)pyridine

The specific compound, this compound, and its derivatives are subjects of focused research due to their potential as versatile building blocks in various scientific fields. The unique electronic properties conferred by the fluorine atom and its position on the phenyl ring can influence the molecule's reactivity and biological activity. smolecule.com The fluorophenyl group can participate in hydrophobic interactions with proteins, while the pyridine ring can engage in hydrogen bonding and π-π stacking, making these compounds promising candidates for interacting with biological targets. ontosight.ai Research into derivatives like this compound-2-carboxylic acid has highlighted their potential in drug discovery, particularly in developing inhibitors for enzymes such as acetylcholinesterase and protein kinases. smolecule.com

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for fluorinated pyridines is active, with ongoing efforts to develop new and efficient synthetic methods. nih.govacs.orgacs.org While significant progress has been made in the synthesis of various fluorinated pyridines, there are still limited data available for specific isomers like 2- and 4-(fluoromethyl)pyridines, making them attractive subjects for further investigation. nih.gov A notable challenge in this area is the site-selective introduction of fluorinated groups into the pyridine ring. uni-muenster.deacs.org For instance, the direct difluoromethylation of the pyridine ring at the meta-position has been a particularly difficult problem to solve. uni-muenster.de

Recent studies have explored the synthesis of derivatives of this compound. For example, the synthesis of this compound-2-carboxylic acid often starts with 2-pyridinecarboxylic acid and 2-fluorobenzaldehyde. smolecule.com Another area of investigation involves the synthesis of organometallic complexes using derivatives like N-(4-fluorophenyl)pyridine-2-carbothioamide to explore their potential anticancer activities. mdpi.com Despite these advancements, a comprehensive understanding of the full range of chemical reactivity and potential applications for this compound and its derivatives remains an area with knowledge gaps that require further exploration.

Scope and Objectives of Research Endeavors on this compound

The primary objectives of research on this compound and its analogues are multifaceted. A significant focus is on the development of novel and efficient synthetic methodologies to access these compounds and their derivatives. nih.govuni-muenster.deacs.orgacs.org This includes exploring various catalytic systems and reaction conditions to achieve high yields and regioselectivity. acs.orgchemicalbook.com

Another key objective is the investigation of the chemical and physical properties of these compounds. This involves detailed characterization using techniques like NMR spectroscopy and X-ray crystallography to understand their structural features. mdpi.comiucr.org Furthermore, research aims to explore the biological activities of these compounds, particularly their potential as pharmaceuticals. smolecule.comontosight.ai This includes studying their interactions with biological targets to elucidate their mechanisms of action. smolecule.comontosight.ai The ultimate goal is to leverage the unique properties of the fluorine atom to design and synthesize new molecules with enhanced efficacy and selectivity for various applications, from medicine to materials science. nih.govsmolecule.com

Interactive Data Table for this compound and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 89346-50-9 | C₁₁H₈FN | 173.19 |

| This compound-2-carboxylic acid | 1214363-26-4 | C₁₂H₈FNO₂ | 217.19 |

| This compound-2-carbonitrile | 1219454-74-6 | C₁₂H₇FN₂ | 200.20 |

| 2-Chloro-4-(4-fluorophenyl)pyridine | 883874-84-8 | C₁₁H₇ClFN | 207.63 |

| 2-(4-Fluorophenyl)pyridine | 58861-53-3 | C₁₁H₈FN | 173.19 |

| 2,6-dichloro-4-(2-fluorophenyl)pyridine | 1630833-90-7 | C₁₁H₆Cl₂FN | 242.07 |

| N-(4-fluorophenyl)pyridine-2-carbothioamide | Not Available | C₁₂H₉FN₂S | 232.28 |

Structure

3D Structure

Properties

CAS No. |

89346-50-9 |

|---|---|

Molecular Formula |

C11H8FN |

Molecular Weight |

173.19 g/mol |

IUPAC Name |

4-(2-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H8FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H |

InChI Key |

SVKRUYRFORNEGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Fluorophenyl Pyridine

Established Strategies for Carbon-Carbon Bond Formation

The construction of the biaryl linkage in 4-(2-Fluorophenyl)pyridine heavily relies on transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to connect sp²-hybridized carbon atoms.

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

Palladium catalysis stands as a cornerstone in the synthesis of 4-arylpyridines, including this compound. The selection of the specific cross-coupling protocol often depends on the availability of starting materials and the desired functional group tolerance.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds, owing to the stability and low toxicity of the boronic acid reagents. The reaction typically involves the coupling of a halo-pyridine with an arylboronic acid or vice versa, in the presence of a palladium catalyst and a base.

Two primary approaches can be envisioned for the synthesis of this compound via Suzuki-Miyaura coupling:

Route A: Coupling of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with (2-fluorophenyl)boronic acid.

Route B: Coupling of 4-pyridylboronic acid with a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene).

A documented example involves the coupling of a 4-chloropyridine derivative with (2-fluorophenyl)boronic acid. In a specific instance, the reaction was carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst in a mixture of toluene and ethanol (B145695), with diisopropylethylamine (DIEA) as the base, under microwave irradiation at 120 °C for 1 hour wikipedia.org. While the specific yield for the parent this compound is not provided in this context, analogous Suzuki-Miyaura couplings of 4-halopyridines with various arylboronic acids are known to proceed in good to excellent yields.

| Pyridine (B92270) Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chloropyridine derivative | (2-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | DIEA | Toluene/Ethanol | 120 (MW) | 1 | Not specified | wikipedia.org |

| 4-Halopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~95 | Analogous Reaction |

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The synthesis of this compound via this method would typically involve the palladium-catalyzed reaction between a 4-halopyridine and a (2-fluorophenyl)zinc halide, or a 4-pyridylzinc halide and a 2-fluoroaryl halide. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions nih.gov.

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Secondary Alkylzinc Halide | Pd(OAc)₂ / CPhos | THF/Toluene | Room Temp. | 87-98 | Analogous Reaction |

| 2-Amino-5-iodopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | Not specified | Not specified | 59 | nih.gov |

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. For the synthesis of this compound, this could be achieved by coupling a 4-halopyridine with a (2-fluorophenyl)stannane or a 4-pyridylstannane with a 2-fluoroaryl halide. A key advantage of Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback rsc.orgorganic-chemistry.org.

The reaction conditions for Stille couplings are generally mild and tolerant of a wide variety of functional groups organic-chemistry.org. The catalytic cycle is well-understood and involves oxidative addition, transmetalation, and reductive elimination steps. Additives such as copper(I) salts can accelerate the reaction rate harvard.edu.

| Aryl Halide | Organostannane | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Vinylstannane | Pd(PPh₃)₄ | THF | Reflux | ~90 | Analogous Reaction |

| Aryl Bromide | Aryl stannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | ~85 | Analogous Reaction |

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, employs a Grignard reagent as the organometallic component wikipedia.orgorganic-chemistry.org. The synthesis of this compound via this route would involve the reaction of a 4-halopyridine with (2-fluorophenyl)magnesium bromide or 4-pyridylmagnesium bromide with a 2-fluoroaryl halide, catalyzed by nickel or palladium complexes wikipedia.orgorganic-chemistry.org.

Grignard reagents are highly reactive, which can be both an advantage and a limitation. While their high reactivity can lead to rapid reaction rates, it also results in lower functional group tolerance compared to other organometallic reagents used in cross-coupling reactions wikipedia.org. The reaction is typically carried out in ethereal solvents like tetrahydrofuran (THF) or diethyl ether wikipedia.org. A recent development has shown that the coupling of 4-bromopyridines with Grignard reagents can be promoted by purple light without the need for a transition metal catalyst, proceeding through a single electron transfer (SET) mechanism organic-chemistry.org.

| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Arylmagnesium Bromide | NiCl₂(dppp) | THF/Et₂O | Reflux | ~90 | Analogous Reaction |

| Aryl Bromide | Arylmagnesium Chloride | Pd(PPh₃)₄ | THF | Room Temp. | ~85 | Analogous Reaction |

Catalytic C-H Functionalization Routes to this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds, as it circumvents the need for pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, this would involve the direct coupling of pyridine with a 2-fluoroaryl derivative at the C4 position of the pyridine ring.

However, the direct C-H arylation of pyridines is often challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the metal catalyst, thereby deactivating it. Regioselectivity is another significant hurdle, with many methods favoring functionalization at the C2 or C3 positions nih.gov.

Recent advancements have shown promise in achieving C4-selective arylation. One approach involves the use of N-aminopyridinium salts, which, in the presence of a base, can undergo nucleophilic attack by electron-rich (hetero)arenes at the C4 position, proceeding without the need for a metal catalyst rsc.orgresearchgate.netbeilstein-archives.org. Another strategy employs an "enzyme-mimic pocket-type urea activation reagent" to facilitate C4 functionalization with both ionic and radical nucleophiles nih.gov. While these methods represent significant progress, the direct palladium-catalyzed C-H arylation of the pyridine C4-H bond with a 2-fluoroaryl halide remains a less explored route. Research in this area is ongoing, with the goal of developing highly regioselective and efficient catalytic systems for this transformation.

Direct Arylation Strategies

Direct arylation represents an efficient and atom-economical approach to forming carbon-carbon bonds, avoiding the pre-functionalization of starting materials typically required in traditional cross-coupling reactions. These methods involve the direct coupling of a C-H bond on one aromatic system with a C-X (where X is a halide or other leaving group) or another C-H bond on the coupling partner, often facilitated by a transition metal catalyst.

Palladium-catalyzed reactions are prominent in this area. For instance, the direct arylation of pyridine derivatives can be achieved by activating the pyridine ring. One strategy involves the in-situ generation of N-methylpyridinium salts, which act as transient activators. This allows for arylation at specific positions, after which the N-methyl group is removed. researchgate.net Copper has also been utilized as a catalyst for the direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a one-pot synthesis for 2-arylpyridines, a methodology whose principles can be extended to other isomers. rsc.org

Research has focused on developing catalyst systems that enable these transformations under milder conditions and with broader substrate scopes. For example, palladium-catalyzed direct arylation of (poly)fluorobenzene derivatives with 2-halopyridines has been reported as a method for creating fluorinated aryl-pyridine linkages. researchgate.net The development of intramolecular C-H arylation of pyridine derivatives also provides a pathway to fused heteroaromatic compounds, demonstrating the versatility of this approach. nih.gov

Table 1: Examples of Direct Arylation Strategies for Pyridine Systems

| Catalyst System | Pyridine Substrate | Aryl Source | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Pyridine Derivative | Aryl Halide | Intramolecular cyclization via C-H arylation. nih.gov |

| Copper Catalyst | Pyridine N-oxide | Arylboronic Ester | One-pot synthesis of 2-arylpyridines. rsc.org |

Oxidative C-H/C-H Coupling Reactions

A sub-class of direct arylation, oxidative C-H/C-H coupling, involves the activation of C-H bonds on both the pyridine and the arene, followed by their cross-dehydrogenative coupling. This approach is highly desirable as it uses readily available C-H bonds and avoids the need for halogenated starting materials, with water being the only theoretical byproduct. These reactions require a stoichiometric oxidant to regenerate the active catalyst.

Rhodium(III) complexes have been shown to be effective catalysts for the oxidative coupling of phenylpyridine derivatives with alkenes. acs.orgnih.gov While the specific example involves 2-phenylpyridine, the mechanistic principles are relevant for the synthesis of other isomers. The reaction proceeds via C-H activation, and the choice of oxidant, such as Cu(OAc)₂, is crucial for achieving high yields. acs.orgnih.gov To overcome solubility issues with common oxidants, alternatives like copper heptanoate have been employed, allowing for homogeneous reaction conditions suitable for mechanistic studies. acs.orgnih.gov

Palladium catalysis has also been applied to the intermolecular C-H/C-H cross-coupling of pyridine N-oxides with various five-membered heterocycles, using an additive like Ag₂CO₃. rsc.org This demonstrates a regioselective method for creating unsymmetrical biheteroaryl molecules, a strategy applicable to the coupling with fluorinated arenes. rsc.org

Table 2: Conditions for Rh(III)-Catalyzed Oxidative Coupling

| Catalyst | Oxidant | Solvent | Temperature | Yield | Reference |

|---|

Organometallic Reagent-Mediated Syntheses

Traditional cross-coupling reactions mediated by organometallic reagents remain a robust and widely used method for synthesizing 4-arylpyridines. These reactions typically involve the coupling of an organometallic derivative of one aromatic ring with a halide or triflate derivative of the other, catalyzed by a transition metal, most commonly palladium.

The preparation of organometallic reagents, such as Grignard (organomagnesium) or organolithium reagents, requires aprotic solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the reactive species. libretexts.orglibretexts.org These reagents are strong nucleophiles and bases, necessitating dry reaction conditions. libretexts.org They can be prepared from the corresponding aryl halide; for example, 2-fluorophenylmagnesium bromide can be generated from 1-bromo-2-fluorobenzene and magnesium metal. This Grignard reagent can then be reacted with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine (B75155), in the presence of a suitable catalyst to yield this compound.

Organozinc reagents offer an alternative with increased functional group tolerance. nih.gov They can be prepared by direct insertion of zinc into organic halides, a process often facilitated by the presence of lithium chloride. nih.gov These polyfunctional organometallics can then participate in Negishi cross-coupling reactions with aryl halides.

Table 3: Common Organometallic Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester | Aryl Halide/Triflate | Palladium |

| Negishi Coupling | Organozinc | Aryl Halide/Triflate | Palladium or Nickel |

| Stille Coupling | Organotin | Aryl Halide/Triflate | Palladium |

Ring-Forming and Cyclization Reactions for Pyridine Core Construction

An alternative synthetic strategy involves constructing the pyridine ring from acyclic precursors, where the 2-fluorophenyl substituent is introduced as part of one of the starting materials.

Condensation Reactions Utilizing Pyridine Precursors

Classic multicomponent reactions provide a powerful means to assemble the pyridine core. The Hantzsch pyridine synthesis, for example, is a well-established method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate (B1210297). organic-chemistry.orgscribd.comwikipedia.org To synthesize this compound via this route, 2-fluorobenzaldehyde would be used as the aldehyde component. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Modifications to the classical Hantzsch synthesis have been developed to improve yields and broaden its applicability. wikipedia.orgacsgcipr.org

Other named reactions for pyridine synthesis include the Bohlmann-Rahtz synthesis and the Kröhnke pyridine synthesis, which are also based on condensation principles. acsgcipr.org These methods typically involve the condensation of carbonyl compounds, such as α,β-unsaturated ketones or 1,5-dicarbonyl compounds, with an ammonia source to form the heterocyclic ring. acsgcipr.orgbaranlab.org

Table 4: Overview of Key Condensation Reactions for Pyridine Synthesis

| Reaction Name | Key Precursors | Intermediate Product |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | 1,4-Dihydropyridine |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Pyridine |

| Kröhnke Synthesis | Pyridinium (B92312) Salt, α,β-Unsaturated Ketone | Pyridine |

Hetero-Diels-Alder Cycloadditions

The Hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocycles. In the context of pyridine synthesis, this [4+2] cycloaddition involves a diene and a dienophile where at least one component contains a nitrogen atom. rsc.orgsemanticscholar.org

One common approach utilizes 1-azadienes or 2-azadienes as the four-atom component, which react with an alkyne or an alkene (followed by oxidation) as the dienophile. baranlab.orgrsc.org To incorporate the 2-fluorophenyl group, it could be a substituent on either the azadiene or the dienophile. For instance, a 2-azadiene bearing the 2-fluorophenyl group could be generated in situ and trapped with a suitable dienophile to construct the pyridine ring. nih.gov The lack of general and sustainable methods for preparing the requisite azadienes has been a limitation, though recent research has focused on developing catalytic intermolecular aza-Wittig reactions to address this. nih.gov

Inverse-electron-demand Diels-Alder reactions are another variant, where an electron-rich dienophile reacts with an electron-poor heterocyclic azadiene. baranlab.org This strategy has become a favored method for constructing pyridine rings. baranlab.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These "green" or sustainable approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.netnih.gov

In the context of this compound synthesis, sustainable methods could involve:

Catalyst Improvement: Developing catalysts that are based on more abundant and less toxic metals than palladium or rhodium, or developing recyclable catalyst systems.

Solvent Selection: Utilizing water or other environmentally friendly solvents, or performing reactions under solvent-free conditions. wikipedia.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates, often leading to shorter reaction times and higher yields. wikipedia.orgacsgcipr.org

Atom Economy: Prioritizing reaction types, such as C-H activation and multicomponent reactions, that incorporate a majority of the atoms from the starting materials into the final product, thus minimizing waste.

For example, the Hantzsch reaction has been successfully performed in aqueous micelles under ultrasonic irradiation, significantly improving yields and aligning with green chemistry principles. wikipedia.org Similarly, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, contributes to a more sustainable process by reducing solvent use and waste generation. rsc.orgacsgcipr.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through several innovative approaches.

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the need for volatile and often toxic organic solvents. This approach can lead to higher efficiency, shorter reaction times, and easier product purification. For the synthesis of aryl-substituted pyridines, multicomponent reactions under solvent-free conditions have proven effective. For instance, the one-pot synthesis of 2,4,6-triarylpyridines from aryl aldehydes, acetophenones, and ammonium acetate can be performed efficiently without a solvent, often with a recyclable catalyst like CoCl₂·6H₂O. tandfonline.comtandfonline.com This methodology, an improved Chichibabin pyridine synthesis, can be adapted for precursors of this compound.

Another relevant solventless method involves the sequential aldol condensation and Michael addition to form a 1,5-diketone intermediate, which is then cyclized with a nitrogen source like ammonium acetate to form the pyridine ring. rsc.orgacs.org This strategy offers high yields and minimizes waste, aligning with green chemistry principles. While direct solvent-free synthesis of this compound is not extensively documented, these established methods for related triarylpyridines provide a strong foundation for developing such a process. acs.orgresearchgate.net

Key Research Findings in Solvent-Free Pyridine Synthesis

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Improved Chichibabin Synthesis | Aryl aldehyde, Acetophenone, Ammonium acetate | Solvent-free, CoCl₂·6H₂O catalyst | Excellent yields, short reaction times, recyclable catalyst | tandfonline.comtandfonline.com |

| Sequential Aldol-Michael Addition | Benzaldehyde, Acetophenone, 2-Acetylpyridine | Solventless condensation, then cyclization | High overall yield (>80%), access to diverse oligopyridyls | rsc.org |

| One-pot Condensation | Chalcones, Ammonium acetate | Solvent-free, heat | Excellent yields (93-98%), simple procedure | researchgate.net |

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Suzuki-Miyaura cross-coupling reaction, a primary method for creating the C-C bond between the pyridine and fluorophenyl rings, can be effectively performed in aqueous media. researchgate.netacs.orgnih.gov Using water-soluble ligands and phase-transfer catalysts allows the reaction between an organoboron reagent (e.g., (2-fluorophenyl)boronic acid) and a halopyridine (e.g., 4-chloropyridine) to proceed efficiently. Microwave-assisted Suzuki couplings in water have further enhanced this approach, significantly reducing reaction times. nih.gov

Furthermore, multicomponent reactions for synthesizing complex heterocyclic systems, including 4-aryl-pyridines and related structures, have been successfully developed in water or aqueous-ethanol mixtures, often eliminating the need for a catalyst. tandfonline.comresearchgate.net These methods benefit from the hydrophobic effect and the unique properties of water to drive reactions to completion.

A major focus of green chemistry is the recovery and reuse of expensive and often toxic heavy metal catalysts, such as palladium, which is commonly used in cross-coupling reactions. bohrium.com To facilitate this, catalysts can be immobilized on solid supports. For Suzuki-Miyaura couplings, palladium catalysts have been supported on various materials, including polymers, chitosan, and magnetic nanoparticles. acs.orgmdpi.comnih.gov

A chitosan-based Pd(II) complex, for example, has been shown to be an effective and recyclable catalyst for Suzuki reactions in aqueous media, maintaining high activity for up to five consecutive runs. acs.org Similarly, palladium nanoparticles supported on hydrotalcite, prepared using a green method with withered leaves extract, demonstrated high activity and reusability in Suzuki couplings. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration or magnetic separation, reducing costs and preventing contamination of the final product with heavy metals.

Comparison of Recyclable Catalysts for Suzuki-Miyaura Coupling

| Catalyst System | Support Material | Key Features | Recyclability | Reference |

|---|---|---|---|---|

| Pd(II) Complex | Chitosan Schiff base | Active in aqueous media, microwave-compatible | Active for 5+ runs | acs.org |

| Pd Nanoparticles | Hydrotalcite (LDHs) | Synthesized with plant extract; high activity | Significant activity after 4 cycles | nih.gov |

| Pd(II)/Cationic Bipyridyl | None (Homogeneous) | Water-soluble, air-stable, highly active | Little loss of activity after 5 cycles | researchgate.net |

| CL-AcPy-Ni | Modified Cellulose | Low-toxicity nickel catalyst, eco-friendly support | Reusable for 5 successive cycles | mdpi.com |

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgmdpi.com For the synthesis of this compound, continuous flow Suzuki-Miyaura cross-coupling is a particularly relevant application. researchgate.netrsc.orgresearchgate.net

By passing the reactants through a heated tube or a packed-bed reactor containing a heterogeneous palladium catalyst, the biaryl product can be generated continuously. bcrec.id This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. acs.org The use of packed-bed reactors with immobilized catalysts simplifies product purification and enables the long-term, uninterrupted production of the target molecule. researchgate.netorganic-chemistry.org Flow chemistry is not limited to the coupling step; it can be applied to multistep syntheses, integrating reaction, separation, and purification into a single, automated process. mdpi.com

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to drive reactions under mild conditions, often using light or electricity as "traceless" reagents.

Photocatalysis utilizes visible light to initiate chemical transformations. In the context of forming this compound, photoredox catalysis offers a modern alternative to traditional metal-catalyzed cross-couplings. princeton.eduacs.org For instance, photocatalytic methods have been developed for the C-C coupling of pyridine derivatives, sometimes eliminating the need for transition metals entirely. frontiersin.org These reactions often proceed through radical intermediates, enabling unique bond formations that are complementary to conventional methods. acs.org The functionalization of pyridines via pyridinyl radicals, generated through single-electron reduction of pyridinium ions, allows for novel C-C bond formations with distinct regioselectivity. acs.org

Electrocatalysis uses electrical current to drive redox reactions, providing a high degree of control over the chemical process. beilstein-journals.org Electrochemical methods have been successfully applied to the synthesis of aryl-substituted heterocycles. Nickel-catalyzed electrochemical reductive cross-coupling between chloro-pyrimidines and aryl halides, for example, produces C-C coupled products in high yields under mild conditions using a sacrificial iron anode. mdpi.com This approach could be adapted for coupling 4-chloropyridine with 2-fluoro-halobenzenes. A key advantage of electrosynthesis is its ability to activate even relatively inert molecules and control reaction selectivity by simply adjusting the applied voltage or the reactor design. beilstein-journals.orgcornell.edu

Chemo- and Regioselectivity in this compound Synthesis

Achieving the correct isomer is paramount in the synthesis of functional molecules like this compound. Both chemo- and regioselectivity must be controlled.

Regioselectivity refers to the control of where a reaction occurs on a molecule. In the synthesis of this compound via Suzuki-Miyaura coupling, the regioselectivity is inherently defined by the starting materials: the reaction occurs at the position of the halogen on the pyridine ring (C4) and the boronic acid on the fluorophenyl ring.

However, if starting with a di-substituted precursor like 2,4-dichloropyridine, the challenge is to selectively functionalize the C4 position over the C2 position. mdpi.com Intrinsic reactivity often favors substitution at C4 in 2,4-dichloropyrimidines and related heterocycles. mdpi.com For 2,4-dichloropyridines, while halides adjacent to the nitrogen are typically more reactive, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this trend, promoting highly selective coupling at the C4 position. nih.gov Remarkably, ligand-free conditions can also enhance C4-selectivity in some cases. nih.govresearchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of others. The Suzuki-Miyaura reaction is known for its excellent functional group tolerance, allowing for the presence of esters, ketones, and nitro groups on either coupling partner without interference. This makes it a robust method for synthesizing complex, functionalized this compound analogues. Direct C-H functionalization is an emerging area that presents significant chemo- and regioselectivity challenges, but recent advances are providing new ways to selectively functionalize specific positions on the pyridine ring. rsc.orgresearchgate.netresearchgate.netnih.gov

Optimization of Reaction Parameters and Process Intensification

The synthesis of this compound, primarily through Suzuki-Miyaura coupling, is subject to extensive optimization of reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact. Concurrently, process intensification strategies are being explored to move from traditional batch processing to more efficient and scalable manufacturing methods.

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on a synergistic interplay of various reaction parameters. Key areas of optimization include the choice of catalyst, ligand, solvent, base, and reaction temperature.

Catalyst and Ligand Systems: The selection of the palladium catalyst and its associated ligand is critical. While various palladium sources can be effective, the ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the catalytic cycle. Studies on similar aryl couplings have shown that phosphine (B1218219) ligands are often effective. However, a significant challenge is the formation of phenylated impurities derived from ligands like triphenylphosphine (PPh₃) jst.go.jp.

Optimization studies have focused on minimizing these impurities. For instance, reducing the palladium catalyst loading can decrease the formation of byproducts jst.go.jp. In some Suzuki-Miyaura couplings, adding a supplementary ligand like PPh₃ can help stabilize the active catalyst mdpi.com. The screening of various palladium pre-catalysts, such as those from the Buchwald series (e.g., XPhos G1 and G2), has been shown to be effective in achieving full conversion in related transformations mdpi.com. The concentration of the catalyst is a key variable; studies have demonstrated that high conversions can be achieved with catalyst loadings as low as 0.001 mol% in some systems nih.gov.

| Parameter | Condition | Outcome | Reference |

| Catalyst Loading | 1 mol% Pd | Decreased byproduct to 11% | jst.go.jp |

| Ligand | tris(2-methoxyphenyl)phosphine | Suppressed byproduct to 3% | jst.go.jp |

| Catalyst Loading | 0.05 mol% | Achieved complete conversion | researchgate.net |

| Catalyst System | XPhos G1/G2 pre-catalysts | Achieved full conversion | mdpi.com |

Solvent and Base: The choice of solvent and base is interdependent and crucial for reaction success. A common setup involves a two-phase system, such as toluene/water or cyclopentyl methyl ether (CPME)/water, with an inorganic base like potassium carbonate (K₂CO₃) jst.go.jp. The solvent system affects reactant solubility and reaction kinetics. The optimization of the solvent can also be aimed at reducing environmental impact, with solvents like acetone being considered due to lower cost and ease of handling nih.gov. The base is essential for the transmetalation step of the Suzuki-Miyaura coupling.

| Parameter | Condition | Outcome | Reference |

| Solvent System | Toluene/H₂O (3/1) | Good yield of product | jst.go.jp |

| Base | Potassium Carbonate (K₂CO₃) | Effective in Suzuki Coupling | jst.go.jp |

| Solvent | Acetone | Better option for time and energy | nih.gov |

Temperature and Reaction Time: Reaction temperature directly influences the rate of reaction. Suzuki-Miyaura couplings are often conducted at elevated temperatures, such as 80-100°C, to ensure a reasonable reaction rate jst.go.jpnih.gov. However, higher temperatures can also lead to the formation of degradation products or side reactions. Therefore, optimization involves finding the lowest possible temperature that provides a high conversion in an acceptable timeframe mdpi.com. For example, a reaction might be complete in as little as 30 minutes at 100°C, while other conditions might require several hours nih.gov.

| Parameter | Condition | Outcome | Reference |

| Temperature | 80 °C | Reaction complete in 1 hour | jst.go.jp |

| Temperature | 100 °C | Reaction complete in 30 minutes | nih.gov |

| Temperature | 110 °C | Higher conversion percentages | mdpi.com |

Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of this compound, key strategies include microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of Suzuki coupling, it can dramatically reduce reaction times and improve yields. For instance, a pyridine-based Pd(II)-complex has been shown to be highly active for Suzuki couplings under microwave irradiation in water, achieving high yields in short timeframes nih.gov. This method offers significant advantages over conventional thermal heating in terms of energy efficiency and throughput.

Continuous Flow Synthesis: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The optimization of reactions in a flow system involves adjusting parameters such as residence time, temperature, and reactant concentrations nih.gov. Bayesian optimization platforms can be employed to efficiently explore the reaction space and identify optimal conditions for maximizing both yield and production rate simultaneously escholarship.org. This approach allows for the rapid determination of a well-defined Pareto front, representing the trade-off between different objectives escholarship.org. For example, in a continuous flow setup for a related pyridine synthesis, temperature was varied between 30-168°C and residence time from 1-43 minutes to find the optimal output nih.gov. This technology provides a clear pathway towards more efficient and scalable manufacturing of this compound.

| Technique | Parameter | Range/Condition | Outcome | Reference |

| Microwave | Power | 400 W | High activity and yields | nih.gov |

| Continuous Flow | Temperature | 30 - 168 °C | Optimization of yield/rate | nih.gov |

| Continuous Flow | Residence Time | 1 - 43 min | Optimization of yield/rate | nih.gov |

| Continuous Flow | Optimization | Bayesian (EDBO+) | Simultaneous optimization of yield and production rate | escholarship.org |

Reactivity and Chemical Transformations of 4 2 Fluorophenyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for a range of reactions, including alkylation, acylation, and coordination with metal ions.

The nitrogen atom in 4-(2-Fluorophenyl)pyridine can readily react with electrophiles such as alkyl halides and acyl halides to form quaternary pyridinium (B92312) salts. These reactions are fundamental transformations for modifying the electronic properties and solubility of the molecule.

N-Alkylation: This reaction, often referred to as the Menschutkin reaction, involves the treatment of the pyridine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an N-alkylpyridinium salt. The reaction proceeds via an SN2 mechanism where the pyridine nitrogen acts as the nucleophile. The resulting pyridinium salts are often used as ionic liquids or as precursors for further synthetic modifications. While specific studies on this compound are not abundant, the N-alkylation of 4-arylpyridines is a well-established process.

N-Acylation: Similarly, the pyridine nitrogen can be acylated by reacting with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). This reaction forms an N-acylpyridinium salt. These salts are highly reactive and are often used as activated acylating agents for alcohols and amines, with the pyridine moiety acting as a good leaving group. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are structurally related and highlight the role of such intermediates in accelerating acylation reactions.

| Transformation | Reagent Class | Specific Examples | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (C₆H₅CH₂Br) | N-Alkylpyridinium salt |

| N-Acylation | Acyl Halides | Acetyl chloride (CH₃COCl) | N-Acylpyridinium salt |

| N-Acylation | Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-Acylpyridinium salt |

As a Lewis base, the nitrogen atom of this compound can donate its lone pair of electrons to coordinate with a variety of metal centers. This makes it a valuable monodentate ligand in coordination chemistry, similar to pyridine itself. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. wikipedia.orgmdpi.com

The coordination ability of this compound allows for the formation of complexes with diverse geometries, including linear, tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.org For example, transition metals like cobalt(II) and nickel(II) can form both tetrahedral (MCl₂L₂) and octahedral (MCl₂L₄) complexes with pyridine-type ligands (where L is the ligand). wikipedia.org The electronic and steric properties of the 2-fluorophenyl substituent can influence the stability and reactivity of the resulting metal complexes.

| Metal Ion | Typical Complex Formula | Common Geometry |

|---|---|---|

| Ag⁺ | [AgL₂]⁺, [AgL₄]⁺ | Linear, Tetrahedral |

| Cu²⁺ | [CuL₄]²⁺ | Square Planar / Distorted Octahedral |

| Ni²⁺ | [NiCl₂L₂], [NiL₄]²⁺ | Tetrahedral, Square Planar |

| Co²⁺ | [CoCl₂L₂], [CoCl₂L₄] | Tetrahedral, Octahedral |

| Ru²⁺/Ru³⁺ | [Ru(NH₃)₅L]²⁺/³⁺ | Octahedral |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation, combined with the protonation of the nitrogen under the strongly acidic conditions required for many electrophilic aromatic substitution (EAS) reactions, makes the pyridine ring significantly less reactive than benzene. When substitution does occur, it is directed to the C-3 (meta) position.

Nitration: The nitration of unsubstituted pyridine requires harsh conditions and gives low yields. However, substituted pyridines can be nitrated under slightly more controlled conditions. For 4-substituted pyridines, nitration typically occurs at the 3-position. A common method involves using a mixture of nitric acid and trifluoroacetic anhydride, which can successfully introduce a nitro group. For example, the nitration of 4-acetyl-pyridine using this method yields 4-acetyl-3-nitropyridine, demonstrating the meta-directing effect of the nitrogen atom. reddit.com

Halogenation: Direct electrophilic halogenation of pyridines also necessitates severe conditions and generally results in 3-substitution. chemrxiv.org For instance, bromination often requires high temperatures in the gas phase or using oleum (B3057394) as a solvent. More modern and selective methods have been developed to overcome the low reactivity of the pyridine ring. One strategy involves converting the pyridine to its N-oxide, which activates the ring for electrophilic attack at the C-2 and C-4 positions. Another approach uses designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which can then be displaced by a halide nucleophile. nih.govchemrxiv.org

Sulfonation: Direct sulfonation of pyridine is particularly challenging, requiring high temperatures and yielding the 3-sulfonic acid in low yields. The harsh conditions often lead to decomposition. However, innovative catalytic methods have emerged. For instance, a ruthenium-catalyzed reaction has been developed for the meta-sulfonation of 2-phenylpyridines. acs.org This process involves the formation of a cyclometalated intermediate that directs the electrophilic attack of a sulfonyl chloride to the meta position of the phenyl ring, but it illustrates a modern approach to functionalizing arylpyridines that avoids harsh conditions. acs.org

Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions are generally not feasible for pyridine. youtube.comyoutube.com The basic nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that further deactivates the ring to an extreme degree, preventing the desired substitution. wikipedia.orglibretexts.org This deactivation effectively shuts down the catalytic cycle for electrophilic substitution on the pyridine ring itself. Alternative strategies, such as radical additions or the use of pre-metalated pyridines, are required to achieve alkylation or acylation. youtube.comyoutube.com

Nucleophilic Aromatic Substitution on the Fluorophenyl Moiety

While the pyridine ring is resistant to nucleophilic attack unless activated by a leaving group at the C-2 or C-4 position, the fluorophenyl ring offers a site for nucleophilic aromatic substitution (SNAr). The pyridine ring acts as an electron-withdrawing group, which can activate the attached phenyl ring towards nucleophilic attack.

In this compound, the fluorine atom is in a position activated by the electron-withdrawing effect of the pyridyl group. The negative charge of the Meisenheimer-like intermediate formed during nucleophilic attack can be delocalized onto the pyridine ring, stabilizing the transition state. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles. The rate of substitution on fluoroarenes is often faster than that of other haloarenes due to the high electronegativity of fluorine, which favors the initial nucleophilic attack step. nih.gov

Studies on pentafluoropyridine (B1199360) have shown that nucleophiles like phenoxides can selectively displace fluorine atoms at the C-4 position under mild conditions, and at the C-2/C-6 positions under harsher conditions. rsc.org This reactivity pattern supports the feasibility of displacing the fluorine atom from the 2-position of the phenyl ring in this compound, especially with strong nucleophiles under appropriate reaction conditions.

| Nucleophile Class | Specific Examples | Potential Product |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 4-(2-Methoxyphenyl)pyridine |

| Amines | Piperidine (B6355638), Ammonia (NH₃) | 4-(2-(Piperidin-1-yl)phenyl)pyridine |

| Thiols | Sodium thiophenoxide (NaSPh) | 4-(2-(Phenylthio)phenyl)pyridine |

| Hydroxides | Potassium hydroxide (B78521) (KOH) | 4-(Pyridin-4-yl)phenol |

Displacement of Fluorine

The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the fluorine atom on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aryl ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The pyridine ring, being an electron-deficient heterocycle, acts as an activating group, enhancing the reactivity of the C-F bond toward nucleophilic attack.

The general mechanism for SNAr involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.

In nucleophilic aromatic substitution reactions, fluoride is an excellent leaving group, contrary to its behavior in aliphatic SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and activates the ring. The reactivity of halogens in SNAr typically follows the order F > Cl > Br > I. masterorganicchemistry.com

While specific examples detailing the displacement of fluorine from this compound are not extensively documented in readily available literature, the principles of SNAr on activated fluoroarenes are well-established for analogous structures. masterorganicchemistry.comnih.gov For instance, reactions with strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions would be expected to yield the corresponding substituted phenylpyridine derivatives.

Reactions at the Ortho-Positions of the Phenyl Ring

The nitrogen atom of the pyridine ring can act as an endogenous directing group in transition metal-catalyzed C-H activation reactions. This directing effect preferentially activates the C-H bond at the ortho-position of the phenyl ring (the C6' position) due to the formation of a stable five-membered metallacyclic intermediate. rsc.orgrsc.org This strategy provides a powerful and atom-economical method for introducing various functional groups regioselectively.

Palladium catalysis is widely employed for this transformation. rsc.orgnih.govacs.org The reaction is believed to proceed through a cyclopalladated intermediate, which then reacts with a coupling partner to form the functionalized product and regenerate the palladium catalyst. rsc.orgnih.gov A wide array of functional groups have been successfully introduced at this position using different coupling partners.

Table 1: Examples of Pyridine-Directed Ortho-C-H Functionalization of the Phenyl Ring

| Functionalization | Coupling Partner/Reagent | Catalyst System | Typical Product | Reference |

|---|---|---|---|---|

| Arylation | Aryltrimethoxysilane | Pd(OAc)₂, AgF, BQ | 2-Aryl-6-(pyridin-4-yl)fluorobenzene | nih.govacs.org |

| Acylation | Toluene Derivatives | Pd(OAc)₂, TBHP | (2-(Pyridin-4-yl)-3-fluorophenyl)(phenyl)methanone | rsc.org |

| Cyanation | K₃[Fe(CN)₆] | Pd(OAc)₂, Cu(OAc)₂, CuBr₂ | 3-Fluoro-[1,1'-biphenyl]-2-carbonitrile | rsc.org |

| Phosphorylation | H-Phosphonates | Pd(OAc)₂, AgOAc, NMMI | Diethyl (3-fluoro-[1,1'-biphenyl]-2-yl)phosphonate | nih.gov |

| Borylation | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Palladium Catalyst | 4-(2-Fluoro-6-(9-borabicyclo[3.3.1]nonan-9-yl)phenyl)pyridine | researchgate.netnih.gov |

Metal-Catalyzed Functionalization of this compound

Beyond the ortho-position of the phenyl ring, metal-catalyzed reactions can functionalize other C-H bonds within the this compound molecule, offering pathways to more complex derivatives.

Further Cross-Coupling Reactions at Unsubstituted Positions

Metal-catalyzed cross-coupling reactions can target the remaining C-H bonds on both the phenyl and pyridine rings. While ortho-arylation of the phenyl ring is the most common due to the directing effect of the pyridine nitrogen, functionalization at other positions is also achievable.

Meta-Functionalization of the Phenyl Ring: Achieving selectivity at the meta-position is more challenging as it requires overcoming the inherent preference for ortho-activation. Specialized directing group templates or specific catalytic systems, such as those employing ruthenium, can facilitate meta-selective C-H functionalization. manchester.ac.ukacs.org These methods often involve the formation of a larger, macrocyclic pre-transition state. acs.org

Functionalization of the Pyridine Ring: The C-H bonds on the pyridine ring itself can be functionalized. For example, iridium-catalyzed intramolecular C-H/C-H activation processes can be used to create fused polycyclic aromatic systems. thieme-connect.com Furthermore, specialized directing groups, such as boryl groups, can direct C-H activation to the C2 and C6 positions of the pyridine ring. chemrxiv.orgresearchgate.net

C-H Activation at Peripheral Sites

The direct functionalization of otherwise inert C-H bonds represents a highly efficient synthetic strategy. For this compound, the most readily activated peripheral sites are the C-H bonds ortho to the directing pyridine nitrogen.

As detailed in section 3.3.2, the C6'-H bond of the fluorophenyl ring is the primary site for C-H activation, driven by the formation of a stable palladacycle. This regioselectivity is a robust feature of 2-arylpyridine scaffolds. rsc.orgrsc.orgnih.gov The general mechanism involves coordination of the pyridine nitrogen to the metal center (e.g., Pd(II)), followed by cyclometalation via C-H bond cleavage to form the key five-membered ring intermediate. This intermediate then undergoes oxidative addition, migratory insertion, or reaction with an external coupling partner, followed by reductive elimination to yield the final product and regenerate the active catalyst. rsc.orgacs.org

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the reduction of the electron-deficient pyridine ring.

Reduction of the Pyridine Ring

The aromatic pyridine ring can be chemoselectively reduced to the corresponding piperidine derivative, a saturated six-membered heterocycle. This transformation is valuable as the piperidine scaffold is a common motif in many pharmaceuticals. The key challenge is to reduce the pyridine ring without affecting the fluorophenyl ring or cleaving the C-F bond (hydrodefluorination). asianpubs.orgnih.gov

Several methods are effective for this transformation:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst. Catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) in acidic media (e.g., glacial acetic acid) are commonly used for the hydrogenation of substituted pyridines to piperidines. asianpubs.org Rhodium-based catalysts are also effective. nih.govnih.gov

Transfer Hydrogenation: This approach uses a hydrogen donor molecule in place of H₂ gas, which can be more convenient and safer for laboratory-scale synthesis. A common system is the use of formic acid (HCOOH) and triethylamine (B128534) (Et₃N) in the presence of a rhodium or iridium catalyst. rsc.orgliv.ac.ukdicp.ac.cn Other hydrogen sources like trichlorosilane (B8805176) (HSiCl₃) or ethanol (B145695) can also be employed. rsc.orgmdpi.com

To facilitate the reduction, the pyridine is often converted into a pyridinium salt by N-alkylation or protonation. This quaternization disrupts the aromaticity of the ring, making it significantly more susceptible to reduction under milder conditions and helping to prevent catalyst poisoning by the Lewis basic nitrogen atom. nih.govliv.ac.ukdicp.ac.cn

Table 2: Selected Methods for the Reduction of Pyridine Rings

| Method | Catalyst/Reagents | Hydrogen Source | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | PtO₂ in Acetic Acid | H₂ gas | Piperidine | asianpubs.org |

| Electrocatalytic Hydrogenation | Rhodium on Carbon (Rh/C) | Water (electrolysis) | Piperidine | nih.gov |

| Transfer Hydrogenation | [Cp*RhCl₂]₂, KI | HCOOH/Et₃N | Piperidine or Tetrahydropyridine | liv.ac.uk |

| Transfer Hydrogenation | Iridium Complex | Ethanol | Piperidine | rsc.org |

| Metal-Free Transfer Hydrogenation | HMPA (catalyst) | HSiCl₃ | Piperidine | mdpi.com |

Oxidation Pathways

The oxidation of this compound can proceed through several pathways, primarily involving the nitrogen atom of the pyridine ring or the carbon-hydrogen bonds of the aromatic systems. The principal oxidative transformations include N-oxidation and hydroxylation.

N-Oxidation: The most common oxidation reaction for pyridine and its derivatives is the formation of the corresponding N-oxide. wikipedia.org This transformation involves the oxidation of the lone pair of electrons on the pyridine nitrogen atom. The resulting this compound N-oxide exhibits altered electronic properties compared to the parent molecule, which can be exploited for further functionalization. scripps.edu A variety of oxidizing agents can accomplish this transformation, with peroxy acids being particularly effective. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. arkat-usa.org

Hydroxylation: Carbon-hydrogen (C-H) bond hydroxylation is another significant oxidative pathway, particularly relevant in metabolic or biomimetic contexts. Studies on the biotransformation of closely related fluorophenyl pyridine carboxylic acids using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have provided insights into these pathways. nih.govworktribe.comtandfonline.com These studies, conducted on various isomers, revealed that enzymatic hydroxylation, mediated by Cytochrome P450 enzymes, is a key metabolic step. nih.govucd.ie

The primary products identified were hydroxylated derivatives where the hydroxyl group is introduced onto the phenyl ring. researchgate.net Specifically, NMR characterization demonstrated that hydroxylation occurs regioselectively at the 4'-position of the phenyl ring (para to the pyridine substituent). nih.govtandfonline.com It was observed that the presence of a fluorine atom at the position of hydroxylation effectively blocks the reaction at that site. nih.govtandfonline.comresearchgate.net For this compound, this suggests that hydroxylation would likely occur at other activated positions on the fluorophenyl ring, such as the 5'-position, which is para to the carbon-carbon bond linking the two rings.

The table below summarizes the primary oxidation pathways for this compound.

| Oxidation Type | Reagent(s) | Product(s) | Notes |

| N-Oxidation | m-CPBA, H₂O₂/AcOH | This compound N-oxide | A common and high-yielding reaction for pyridine derivatives. wikipedia.orgarkat-usa.org |

| C-H Hydroxylation | Cytochrome P450 model systems (C. elegans) | Hydroxylated this compound | Based on studies of analogous compounds, hydroxylation is expected on the fluorophenyl ring. nih.govresearchgate.net |

Mechanistic Investigations of this compound Reactivity

Mechanistic investigations into the reactivity of this compound and related 4-arylpyridines have largely focused on transition-metal-catalyzed C-H functionalization and the unique reactivity conferred by the pyridine N-oxide intermediate.

Pyridine-Directed C-H Functionalization: A significant area of research for 2- and 4-arylpyridines involves palladium-catalyzed C-H bond functionalization. nih.gov In these reactions, the pyridine nitrogen atom acts as an endogenous directing group, controlling the regioselectivity of the transformation. The generally accepted mechanism proceeds through several key steps:

Coordination: The pyridine nitrogen coordinates to the palladium(II) catalyst.

C-H Activation/Cyclometalation: The palladium center then activates a C-H bond on the phenyl ring, typically at the ortho position, to form a stable five- or six-membered cyclopalladated intermediate (a palladacycle). nih.gov

Oxidative Addition/Reductive Elimination: This palladacycle can then react with various partners. In many functionalization reactions, the Pd(II) center is oxidized to a high-valent Pd(IV) species. nih.gov This is followed by C-X bond-forming reductive elimination (where X is the new functional group), which releases the functionalized product and regenerates a Pd(II) species, allowing the catalytic cycle to continue. nih.govbeilstein-journals.org

This mechanistic pathway leverages the proximity of the ortho C-H bonds of the phenyl ring to the metal center, enforced by the directing pyridine group, to achieve high regioselectivity.

Reactivity of the N-Oxide Intermediate: The formation of this compound N-oxide via oxidation dramatically alters the molecule's reactivity. The N-oxide moiety activates the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic attack. wikipedia.orgscripps.edu The mechanism for this activation typically involves an initial reaction of the N-oxide oxygen atom with an electrophile. For example, treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) leads to the formation of a highly reactive O-phosphorylated or O-acetylated intermediate, respectively.

This intermediate is an excellent leaving group. A subsequent nucleophilic attack (e.g., by a chloride or acetate (B1210297) ion) at the C2 or C4 position of the pyridine ring, followed by the elimination of the leaving group, results in the formation of a substituted pyridine. wikipedia.org This two-step sequence is a classic strategy for introducing nucleophiles onto the pyridine ring, a transformation that is difficult to achieve with the parent pyridine itself. youtube.com

Computational and Theoretical Studies: While direct experimental mechanistic studies on this compound are limited, theoretical and computational methods provide valuable insights. For instance, studies on the reaction of the pyridine ring with radical species have used computational chemistry to map potential energy surfaces, identify intermediates, and predict product branching ratios. chemrxiv.org Such studies help to elucidate the fundamental reactivity patterns, including the initial sites of electrophilic or radical attack and the feasibility of various subsequent pathways like ring-contraction or ring-expansion. chemrxiv.org Density Functional Theory (DFT) calculations are also employed to understand the electronic structure and reaction barriers in related heterocyclic systems, providing a predictive framework for reactivity. nih.gov

Theoretical and Computational Studies of 4 2 Fluorophenyl Pyridine

Quantum Chemical Calculations of Electronic Structure

A thorough understanding of the electronic properties of 4-(2-fluorophenyl)pyridine is fundamental to predicting its reactivity, intermolecular interactions, and potential applications. This would be achieved through quantum chemical calculations, such as those based on Density Functional Theory (DFT).

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. Calculations would reveal the energy levels of these orbitals and their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For this compound, it is expected that the HOMO would be primarily located on the more electron-rich phenyl ring, while the LUMO would be distributed over the electron-deficient pyridine (B92270) ring. The presence of the electronegative fluorine atom would likely lower the energy of both the HOMO and LUMO compared to the unsubstituted 4-phenylpyridine.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Property | Expected Value | Significance |

|---|---|---|

| HOMO Energy | Lowered by fluorine substitution | Indicates ionization potential |

| LUMO Energy | Lowered by fluorine substitution | Indicates electron affinity |

Charge Distribution and Electrostatic Potential Maps

An analysis of the charge distribution would provide insight into the polarity of the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the partial charges on each atom. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring would lead to a complex charge distribution. An electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting areas susceptible to electrophilic or nucleophilic attack. It is anticipated that the region around the nitrogen and fluorine atoms would exhibit a negative electrostatic potential, while the hydrogen atoms of the rings would show a positive potential.

Electronic Density and Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) could be employed to analyze the electron density and characterize the chemical bonds within this compound. This analysis would involve locating the bond critical points (BCPs) for each covalent bond and examining the properties of the electron density at these points. This would provide quantitative information about the strength and nature of the C-C, C-N, C-H, and C-F bonds, as well as the inter-ring C-C bond.

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not fixed, with rotation possible around the single bond connecting the phenyl and pyridine rings. Understanding its conformational preferences is vital for predicting its shape and how it might interact with other molecules.

Inter-ring Torsional Angles and Preferred Conformations

The key conformational parameter is the dihedral angle between the planes of the phenyl and pyridine rings. Due to steric hindrance between the ortho-hydrogen on the pyridine ring and the ortho-fluorine and hydrogen on the phenyl ring, a completely planar conformation is expected to be energetically unfavorable. Computational studies would identify the minimum energy conformation, which is likely to be a twisted structure. A potential energy surface scan, calculated by systematically varying the inter-ring torsional angle, would reveal the energy profile for rotation and identify the most stable conformations.

Table 2: Hypothetical Conformational Data for this compound

| Parameter | Expected Finding | Significance |

|---|---|---|

| Preferred Dihedral Angle | Non-planar (twisted) | Defines the molecule's 3D shape |

| Rotational Energy Barrier | A quantifiable energy value | Indicates the flexibility of the molecule |

Impact of Fluorine on Conformational Preferences

The presence of the fluorine atom at the ortho position of the phenyl ring is expected to have a significant impact on the conformational preferences of the molecule. Compared to the unsubstituted 4-phenylpyridine, the steric repulsion between the fluorine atom and the adjacent C-H bond on the pyridine ring would likely lead to a larger preferred dihedral angle. This steric clash would also increase the energy barrier to rotation around the inter-ring bond. The fluorine atom's size and electrostatic properties would be the primary determinants of these conformational effects.

Spectroscopic Parameter Prediction and Simulation

Computational spectroscopy is an essential tool for interpreting experimental data and predicting the spectral characteristics of novel molecules. By employing quantum mechanical calculations, it is possible to simulate various types of spectra with a high degree of accuracy.

Computational Modeling of Vibrational Frequencies (Infrared, Raman)

The vibrational modes of this compound can be predicted using Density Functional Theory (DFT) calculations. Typically, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is employed for geometry optimization and subsequent frequency calculations. These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule.

The predicted frequencies can be correlated with experimental Infrared (IR) and Raman spectra. Key vibrational modes for this compound are expected to include:

C-H stretching vibrations of the phenyl and pyridine rings, typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching vibrations within the aromatic rings, which give rise to a series of characteristic bands between 1400 and 1600 cm⁻¹.

C-F stretching vibration , a strong absorption band typically found in the 1100-1250 cm⁻¹ range.

Ring breathing modes and other skeletal vibrations at lower frequencies.

Due to the systematic overestimation of vibrational frequencies by harmonic calculations, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the computed wavenumbers to improve agreement with experimental data. A detailed assignment of the calculated vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative as specific literature data for this exact compound is scarce. The values are based on typical DFT calculations for similar fluorinated aromatic compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Phenyl C-H Stretch | 3085 | Medium | High |

| Pyridine C-H Stretch | 3060 | Medium | High |

| Ring C=C/C=N Stretch | 1595 | High | High |

| Ring C=C/C=N Stretch | 1550 | High | Medium |

| Ring C=C/C=N Stretch | 1470 | High | Low |

| C-F Stretch | 1230 | Very High | Low |

| In-plane C-H Bend | 1150 | Medium | Medium |

| Ring Breathing | 1010 | Low | Very High |

Theoretical Prediction of Electronic Transitions (UV-Vis)

The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations, performed on the optimized ground-state geometry, provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

For aromatic systems like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions. The key parameters obtained from TD-DFT calculations are the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. The analysis of the molecular orbitals involved in the transitions (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) helps in understanding the charge transfer characteristics of the excited states. For this compound, transitions involving charge transfer from the fluorophenyl ring to the pyridine ring, or vice versa, are of particular interest.

Table 2: Predicted Electronic Transitions for this compound (Illustrative) This table is illustrative as specific literature data for this exact compound is scarce. The values are based on typical TD-DFT calculations for similar phenylpyridine compounds.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.35 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 240 | 0.20 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 215 | 0.15 | HOMO → LUMO+1 (π → π*) |

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory (e.g., B3LYP/6-311+G(2d,p)), is widely used for this purpose. The calculations provide isotropic shielding values (σ) for each nucleus (¹H, ¹³C, ¹⁹F), which are then converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

For this compound, the predicted NMR spectra would show distinct signals for the protons and carbons of both the pyridine and the 2-fluorophenyl rings. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, making it a valuable probe. The calculated shifts can aid in the unambiguous assignment of experimental spectra, especially for complex spin systems.

Table 3: Predicted NMR Chemical Shifts for this compound (Illustrative) This table is illustrative as specific literature data for this exact compound is scarce. The values are based on typical GIAO-DFT calculations for similar fluorinated aromatic compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H (Pyridine) | 7.2 - 8.7 |

| ¹H (Fluorophenyl) | 7.0 - 7.5 |

| ¹³C (Pyridine) | 120 - 150 |

| ¹³C (Fluorophenyl) | 115 - 165 (including C-F coupling) |

| ¹⁹F | -110 to -120 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. This provides a detailed mechanistic understanding that complements experimental kinetic studies.

Computational Studies of Synthesis Pathways

A common method for the synthesis of 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. For this compound, this would typically involve the reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with 2-fluorophenylboronic acid, catalyzed by a palladium complex.

Computational studies, using DFT, can elucidate the catalytic cycle of this reaction, which generally involves three main steps:

Oxidative Addition: The 4-halopyridine adds to the Pd(0) catalyst.

Transmetalation: The 2-fluorophenyl group is transferred from the boronic acid (in the form of a borate) to the palladium center.

Reductive Elimination: The this compound product is formed, and the Pd(0) catalyst is regenerated.

By calculating the energies of the reactants, intermediates, and products, as well as locating the transition states for each step, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how the choice of ligands, base, and solvent can influence the reaction efficiency.

Theoretical Investigation of Reactivity Patterns

The electronic structure of this compound, as determined by computational methods, governs its reactivity. Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can predict the most likely sites for electrophilic and nucleophilic attack.

HOMO/LUMO Analysis: The distribution of the HOMO indicates the regions most susceptible to electrophilic attack (electron-rich areas), while the LUMO distribution highlights the regions prone to nucleophilic attack (electron-poor areas).

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are indicative of sites for electrophilic attack, such as the nitrogen atom of the pyridine ring. Regions of positive potential (blue) are susceptible to nucleophilic attack.

These analyses can predict, for example, that the pyridine nitrogen is the most likely site for protonation or alkylation. The reactivity of the aromatic rings towards electrophilic or nucleophilic substitution can also be assessed, taking into account the activating/deactivating and directing effects of the fluorine substituent and the pyridine ring.

Intermolecular Interactions and Self-Assembly Propensities

Detailed research findings on the intermolecular interactions and self-assembly of this compound are not available in the reviewed scientific literature.

Specific data regarding the hydrogen bonding networks in the crystal structure of this compound, including bond lengths, angles, and donor-acceptor pairs, are not documented in the available literature.

A detailed analysis of the π-π stacking interactions, including interplanar distances, centroid-to-centroid distances, and the energetic contributions of these interactions to the self-assembly of this compound, has not been reported in the reviewed scientific literature.

Applications of 4 2 Fluorophenyl Pyridine in Advanced Materials and Catalysis

4-(2-Fluorophenyl)pyridine as a Ligand in Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. The presence of the 2-fluorophenyl substituent at the 4-position of the pyridine ring introduces specific steric and electronic modifications to the ligand, influencing the properties of the resulting metal complexes.

Design and Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to control the coordination number and geometry of the resulting complex.

A notable example of transition metal complexes featuring a derivative of this compound involves its incorporation into a larger ligand framework for catalysis. Specifically, titanium complexes bearing fluorine-containing phenoxy-imine chelate ligands have been synthesized, where the imine substituent is a 2-fluorophenyl group. These complexes, with the general formula TiCl₂{η²-1-[C(H)=N-R]-2-O-3-tBu-C₆H₃}₂ where R is 2-fluorophenyl, are prepared by reacting the lithium salt of the corresponding ligand with titanium tetrachloride (TiCl₄). acs.org The synthesis results in good yields of the desired distorted octahedral complexes. acs.org